molecular formula C13H12N4OS2 B5170768 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol CAS No. 5747-94-4

3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol

Cat. No. B5170768
CAS RN: 5747-94-4
M. Wt: 304.4 g/mol
InChI Key: JLDATSLIWHFYTF-UHFFFAOYSA-N
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Description

3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol, also known as MBTH, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. MBTH is a heterocyclic compound that belongs to the thiazole family, and it has been shown to exhibit a wide range of biochemical and physiological effects. In We will also list several future directions for research on MBTH.

Mechanism of Action

The mechanism of action of 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol is not fully understood, but it is believed to involve the formation of a complex between 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol and the target molecule. This complex can then undergo a series of reactions, resulting in the observed color change or other biochemical effects.
Biochemical and Physiological Effects:
3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its use as a reagent in the detection of antioxidants and amino acids, 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol has also been studied for its potential as an anti-inflammatory agent. 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol has been shown to inhibit the production of inflammatory cytokines in vitro, and it has also been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol is its ease of use and relatively low cost. 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol can be easily synthesized in the lab, and it can be used in a wide range of applications. However, one limitation of 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol is its specificity. 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol can only react with certain target molecules, and it may not be suitable for all applications.

Future Directions

There are several future directions for research on 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol. One potential area of research is the development of new applications for 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol in the detection of other biomolecules. 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol has already been shown to be effective in the detection of antioxidants and amino acids, but it may also have potential in the detection of other molecules such as nucleic acids or carbohydrates.
Another area of research is the optimization of the synthesis method for 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol. While the current synthesis method is relatively straightforward, there may be opportunities to improve the yield or purity of the final product.
Finally, there is potential for research on the mechanism of action of 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol. While the general mechanism of action is understood, there may be opportunities to explore the specific interactions between 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol and its target molecules in greater detail.
Conclusion:
In conclusion, 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol can be easily synthesized and has been shown to exhibit a wide range of biochemical and physiological effects. While there are some limitations to the use of 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol, there are also many potential applications and future directions for research on this compound.

Synthesis Methods

The synthesis of 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol involves the reaction of 2-amino-4-methylthiazole with 2-nitrophenol in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with ammonium hydroxide to yield 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol. This process is relatively straightforward and can be easily scaled up for large-scale production.

Scientific Research Applications

3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol has been extensively studied for its potential applications in various scientific fields. One of the most notable applications of 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol is in the detection of antioxidants. 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol can react with antioxidants such as ascorbic acid, resulting in a blue-colored product that can be easily quantified. This method has been widely used in the food industry to measure the antioxidant content of various food products.
3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol has also been studied for its potential use as a reagent in the detection of amino acids. 3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol can react with certain amino acids, resulting in a colored product that can be detected using spectroscopic methods.

properties

IUPAC Name

3-[[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c1-7-11(20-12(14)15-7)10-6-19-13(17-10)16-8-3-2-4-9(18)5-8/h2-6,18H,1H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDATSLIWHFYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386585
Record name 3-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204834
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-phenol

CAS RN

5747-94-4
Record name 3-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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